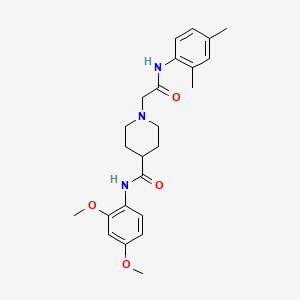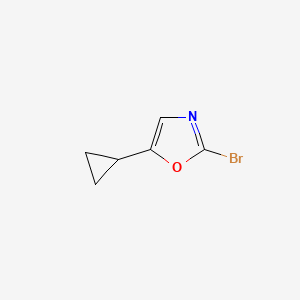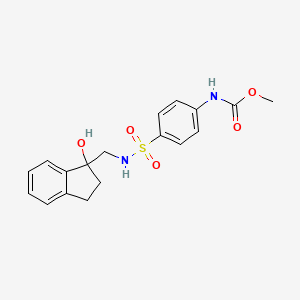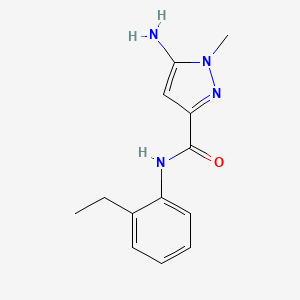![molecular formula C22H24ClN3O B2907783 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride CAS No. 1049752-25-1](/img/structure/B2907783.png)
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound with notable applications in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride typically involves multi-step chemical processes. One common method includes:
Preparation of the Benzimidazole Core: : A reaction between o-phenylenediamine and suitable aldehydes under acidic conditions.
Alkylation: : Introducing the 2-methylallyl group via alkylation reactions, which are facilitated by catalysts such as potassium carbonate in aprotic solvents.
Formation of Pyrrolidinone Ring: : Cyclization reaction with o-tolylamine and a suitable lactam precursor under heated conditions.
Hydrochloride Formation: : Finally, the compound is reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial-scale production may use continuous flow reactors to ensure consistent quality and higher yields. Key factors include precise control of temperature, pressure, and reaction times to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride to reduce carbonyl groups.
Substitution: : Nucleophilic substitution reactions occur, especially in the presence of strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.
Reduction: : Lithium aluminum hydride, sodium borohydride, under inert atmosphere conditions.
Substitution: : Sodium hydride, potassium carbonate, in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
These reactions primarily yield modified versions of the original compound with altered functional groups, often enhancing or modifying its biological activity.
Wissenschaftliche Forschungsanwendungen
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride has diverse applications:
Chemistry: : Used as a reagent in various organic synthesis reactions.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the formulation of specialty chemicals and advanced materials.
Wirkmechanismus
The compound's bioactivity is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Pathways involved typically include signaling cascades that regulate cellular functions, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-(2-methylallyl)-1H-imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride
4-(1-(2-methylallyl)-1H-benzo[d]thiazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride
4-(1-(2-methylallyl)-1H-pyrrolo[3,4-b]quinolin-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride
Uniqueness
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride stands out due to its benzimidazole core, which imparts significant biological activity and the potential for diverse applications. Its structural combination allows for unique interactions with molecular targets, distinguishing it from other compounds with similar frameworks.
Remember, these descriptions can serve as a starting point, and further research and detailed experimental data are necessary to fully understand the properties and applications of this complex compound.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O.ClH/c1-15(2)13-25-20-11-7-5-9-18(20)23-22(25)17-12-21(26)24(14-17)19-10-6-4-8-16(19)3;/h4-11,17H,1,12-14H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVAGVAUPVEKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B2907701.png)

![6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907704.png)
![ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2907707.png)


![7-Azaspiro[3.6]decane hydrochloride](/img/structure/B2907710.png)
![1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2907712.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2907718.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B2907719.png)



